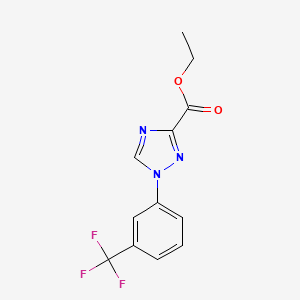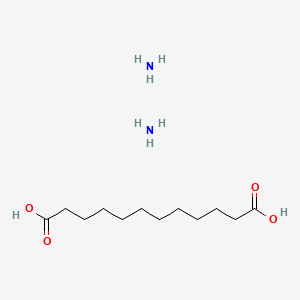
3-Bromo-5-methylpyridine-2-carbaldehyde
Vue d'ensemble
Description
3-Bromo-5-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1211520-06-7 . It has a molecular weight of 200.03 and is a solid at room temperature . The IUPAC name for this compound is 3-bromo-5-methyl-2-pyridinecarbaldehyde .
Synthesis Analysis
The synthesis of 3-Bromo-5-methylpyridine-2-carbaldehyde can be achieved via peroxide initiated NBS gem-dibromination followed by hydrolysis . Another method involves the conversion of 3-Bromo-2-methylpyridine to the corresponding pyridine carboxaldehyde .Molecular Structure Analysis
The InChI code for 3-Bromo-5-methylpyridine-2-carbaldehyde is 1S/C7H6BrNO/c1-5-2-6 (8)7 (4-10)9-3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
This compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Additionally, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
3-Bromo-5-methylpyridine-2-carbaldehyde is a solid at room temperature . and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis
3-Bromo-5-methylpyridine-2-carbaldehyde: is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including Suzuki cross-coupling, to produce a wide range of pyridine derivatives . These derivatives are crucial for synthesizing complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a building block for the synthesis of various drugs. It’s particularly useful in constructing molecules with pyridine rings, which are common in drugs that target a wide range of diseases . Its bromine atom can be replaced with other functional groups, enabling the creation of diverse medicinal compounds.
Material Science
3-Bromo-5-methylpyridine-2-carbaldehyde: plays a role in material science, especially in the development of advanced battery science and chromatography. It can be used to modify the electronic properties of materials or as a component in the synthesis of complex polymers .
Environmental Studies
This compound is also used in environmental studies to understand the fate and transport of brominated organic compounds in the environment. Its behavior can serve as a model for predicting how related compounds might interact with ecosystems .
Biochemistry
In biochemistry, 3-Bromo-5-methylpyridine-2-carbaldehyde is used to study enzyme-catalyzed reactions where pyridine-based structures act as substrates or inhibitors. It helps in understanding the biochemical pathways and designing enzyme inhibitors .
Industrial Applications
Industrially, it’s an intermediate for the production of dyes, pesticides, and spices. Its reactivity with various organic and inorganic compounds makes it a versatile chemical in industrial chemistry .
Analytical Chemistry
Analytical chemists use 3-Bromo-5-methylpyridine-2-carbaldehyde to develop new analytical methods. It can be a standard for calibrating instruments or a reagent in chemical assays to detect other substances .
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQHXBXKDACLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylpyridine-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)
![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)



![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)
![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)
![9-Benzyl-2,4,9-triaza-spiro[5.5]undec-2-en-3-ylamine](/img/structure/B1528072.png)

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)
![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)
![1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1528081.png)
![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)
![(2S,3S,4R,5R)-6-[(2S,3S,4S,5R,6R)-3,5-Dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4,5-trihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1528084.png)